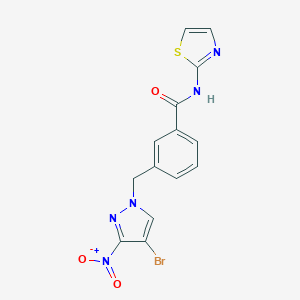
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes, receptors, or ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to modulate the levels of certain biomolecules in the body such as cytokines, neurotransmitters, and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. This compound can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
2. Studying the mechanism of action of this compound in more detail to gain a better understanding of its pharmacological effects.
3. Developing new synthetic methods for producing this compound that are more efficient and cost-effective.
4. Exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with diverse potential applications in scientific research. Its high potency and specificity make it a valuable tool for investigating various biological processes and developing new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-nitro-1H-pyrazole with N-(1,3-thiazol-2-yl)benzamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
The potential applications of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in scientific research are diverse. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
Formule moléculaire |
C14H10BrN5O3S |
|---|---|
Poids moléculaire |
408.23 g/mol |
Nom IUPAC |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O3S/c15-11-8-19(18-12(11)20(22)23)7-9-2-1-3-10(6-9)13(21)17-14-16-4-5-24-14/h1-6,8H,7H2,(H,16,17,21) |
Clé InChI |
VTEARIZHPAKHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=CS3 |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)





![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
